3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of a chloro group, a mesitylmethoxybenzyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Substitution: The chloro group and other substituents on the pyridine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The mesitylmethoxybenzyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar functional groups but lacking the mesitylmethoxybenzyl group.
4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy-N-methylpyridine-2-carboxamide: Another compound with a trifluoromethyl group and pyridine ring, used in pharmaceuticals.
Uniqueness
3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The mesitylmethoxybenzyl group, in particular, adds steric bulk and electronic effects that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO/c1-14-8-15(2)20(16(3)9-14)13-29-19-6-4-17(5-7-19)10-22-21(24)11-18(12-28-22)23(25,26)27/h4-9,11-12H,10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIORORKRNNJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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